Aluminum hydroxide hydrate

Vue d'ensemble

Description

Aluminum hydroxide hydrate, also known as Aluminic acid, Aluminic hydroxide, or simply alumina hydrate, is a naturally occurring mineral . It is an inorganic compound derived from aluminum, one of the most abundant elements on Earth . It is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions .

Synthesis Analysis

Aluminum lithium hydroxide carbonate hydrate was prepared from basic aluminum sulfate . This compound was prepared by precipitation in a homogeneous solution of an aluminum bisulfite solution .Molecular Structure Analysis

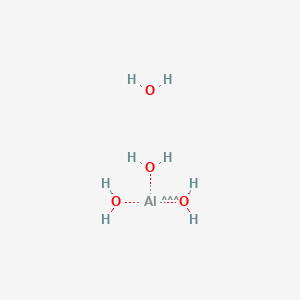

At the molecular level, aluminum hydroxide consists of aluminum ions (Al3+) bonded to hydroxide ions (OH-) through ionic bonds . This arrangement gives aluminum hydroxide an amphoteric nature, allowing it to exhibit both basic and acidic properties .Chemical Reactions Analysis

Aluminum hydroxide reacts with nitric acid to form aluminum nitrate and water . When it reacts with water, it releases approximately half of its energy as chemical energy (H2), the other half as thermal energy, and will form one of three solid products .Physical And Chemical Properties Analysis

Aluminum Hydroxide is an amphoteric substance, meaning it can react as both an acid and a base . The compound is essentially insoluble in water but dissolves in both acids and alkalis . When it comes to physical properties, the substance is typically seen as a white, odorless, crystalline powder that’s non-toxic and has a low solubility in water .Applications De Recherche Scientifique

Water Purification

Aluminum hydroxide hydrate is used in water purification technologies. It forms a gelatinous layer in ultrafiltration-range separation technology, acting as a secondary membrane. This allows for high flux rates in water filtration, effectively removing colloids and microorganisms, including viruses, from contaminated water. However, it does not filter out small water-soluble molecules like salts, sugars, and proteins .

Cement Industry

In the cement industry, Aluminum hydroxide hydrate is a hydration product for calcium sulfoaluminate. It affects the microstructure and formation process of the cement, with different temperatures and water/solid ratios influencing the morphology of the hydrate. This has implications for the development of low-CO2 cements and the utilization of industrial by-products .

Battery Technology

Aluminum hydroxide hydrate serves as a precursor for the synthesis of aluminum-based compounds, particularly in the development of electrodes, electrolytes, and separators for lithium-ion batteries. Its use in battery technology is crucial for enhancing performance and safety .

Fire Retardant Materials

The compound is also instrumental in the synthesis of fire retardant composites . Aluminum hydroxide hydrate can be incorporated into materials to improve their resistance to fire, which is vital for safety in construction and various industries .

Adsorbent and Ion-exchanger

Aluminum hydroxide hydrate is utilized as an adsorbent and ion-exchanger . These properties are particularly useful in environmental cleanup operations, where it can help remove pollutants and heavy metals from water and soil .

Dyeing and Fabric Industry

Lastly, Aluminum hydroxide hydrate is used as a mordant in dyeing processes. It helps in fixing dyes onto fabrics, ensuring the colors are more vibrant and long-lasting. This application is significant in the textile industry .

Mécanisme D'action

Target of Action

Aluminum hydroxide hydrate primarily targets hydrochloric acid in gastric secretions . It also interacts with colloids and microorganisms , including viruses, in water purification processes . Furthermore, it has been found to activate the complement system in immunological responses .

Mode of Action

Aluminum hydroxide hydrate is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions . It is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . In water purification, it forms a gelatinous layer on a retaining fabric, enabling filtration through a packed bed of hydrate gel globules .

Biochemical Pathways

Aluminum hydroxide hydrate affects the acid-base balance in the stomach by neutralizing hydrochloric acid . It also inhibits the action of pepsin by increasing the pH . In water purification, it achieves filtration partly by mechanical straining with a size exclusion of approximately 10 nm and partly by physical adsorption .

Pharmacokinetics

Aluminum hydroxide hydrate is practically insoluble in water but will form gels on extended contact with water . It is soluble in alkaline aqueous solutions or strong acids such as H2SO4 . Its solubility in aquatic systems is dependent on several chemical factors, particularly pH .

Result of Action

The interaction of aluminum hydroxide hydrate with hydrochloric acid results in the formation of aluminum chloride and water, increasing the pH and inhibiting the action of pepsin . In water purification, it results in clear water that is free of measurable particles or detectable microorganisms .

Action Environment

The action of aluminum hydroxide hydrate is influenced by environmental factors such as pH . Its solubility increases when pH decreases . In the context of climate change and ocean acidification, the local bioavailability of aluminum hydroxide hydrate in semi-closed and closed aquatic zones (e.g., bays, lakes) may increase .

Safety and Hazards

Prolonged exposure to Aluminum (III) hydroxide can cause irritation in eyes, respiratory system, and skin . If it comes in contact with water, it can cause a violent explosion . Ingestion of large amounts of aluminium hydroxide for prolonged periods may cause phosphate depletion, especially if phosphate intake is low .

Orientations Futures

A reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow . The reactor readily accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant . This could be a promising direction for future research and applications of aluminum hydroxide hydrate.

Propriétés

InChI |

InChI=1S/Al.4H2O/h;4*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKMMZAFUFUAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum hydroxide hydrate | |

CAS RN |

1330-44-5 | |

| Record name | Algeldrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum hydroxide (Al(OH)3), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)

![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)